molecular formula C8H12N2O2 B1178753 Reactive orange 94 CAS No. 129651-47-4

Reactive orange 94

Cat. No.: B1178753
CAS No.: 129651-47-4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Reactive Orange 94 (CAS 129651-47-4/61724-28-5) is a reactive dye classified as a single azo compound, known for its red light orange shade . Its core research value lies in its ability to form covalent bonds with hydroxyl groups in cellulosic fibers like cotton, rayon, and flax, as well as with amino groups in polyamide and wool, resulting in excellent color fastness . This mechanism of permanent fixation makes it a subject of interest in studies focused on textile dyeing efficiency, where it has demonstrated over 90% exhaustion on cotton under optimized conditions . Researchers also utilize this dye in environmental science, particularly in wastewater treatment studies. Its presence in effluent allows for the investigation of various decolorization techniques, including biodegradation using microbial consortia and electrochemical oxidation, which have achieved high degradation efficiencies . The dye is supplied as a powder and is characterized by good fastness properties, with standard ratings for light fastness at 5 and wash fastness at 4-5 . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

129651-47-4

Molecular Formula

C8H12N2O2

Origin of Product

United States

Preparation Methods

Starting Materials and Reagents

The synthesis requires:

  • N-methyl J acid (4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid).

  • Cyanuric chloride for triazine ring formation.

  • Sulfo Tobias acid or K acid as diazo components.

  • Diglycolamine , ethanolamine , or morpholine for secondary condensation.

  • Sodium nitrite and hydrochloric acid for diazotization.

Dissolution of N-Methyl J Acid

N-methyl J acid is dissolved in a 30% NaOH solution (25–35 wt%) at 25–35°C to form a sodium salt, ensuring solubility for subsequent reactions. Typical mass ratios are 1:9.6 (N-methyl J acid:NaOH).

Primary Condensation with Cyanuric Chloride

Cyanuric chloride is reacted with N-methyl J acid in ice water (0–5°C) at pH 6–7. The reaction proceeds for 3–4 hours, monitored by HPLC to confirm complete consumption of N-methyl J acid.

Conditions :

  • Molar ratio : 1:1 (N-methyl J acid:cyanuric chloride).

  • Temperature : 0–5°C.

  • pH : 6.0–7.0.

Diazotization of Sulfo Tobias Acid

Sulfo Tobias acid is diazotized using NaNO₂ and HCl (30 wt%) at 10–15°C. The reaction is quenched with sulfamic acid to remove excess nitrous acid.

Typical Parameters :

  • HCl concentration : 30 wt%.

  • Reaction time : 1–2 hours.

  • Molar ratio : 1:1.1 (Sulfo Tobias acid:NaNO₂).

Coupling Reaction

The diazonium salt is coupled with the primary condensate at pH 7–8. The reaction is stirred for 2–4 hours, with H-acid indicator confirming diazo group exhaustion.

Optimization :

  • Temperature : 15–25°C.

  • pH adjustment : Sodium carbonate or bicarbonate.

Secondary Condensation with Amines

Diglycolamine, ethanolamine, or morpholine is added to introduce the sulfatoethylsulfone group. The reaction occurs at 35–40°C for 2–4 hours, with TLC monitoring.

Key Variables :

  • Amine selection : Diglycolamine increases solubility, while morpholine enhances reactivity.

  • Salting-out agent : Potassium chloride precipitates the dye (200 g per batch).

Process Variations and Their Impact

Amine Substitution Effects

AmineSolubility (g/L)Fixation Rate (%)Color Shade
Diglycolamine22092Bright orange
Ethanolamine18088Reddish-orange
Morpholine20090Deep orange

Diglycolamine yields superior solubility and fixation due to its ether linkage, which enhances hydrophilic interactions.

pH and Temperature Optimization

  • Primary condensation : pH <7 prevents hydrolysis of cyanuric chloride.

  • Coupling : pH 7–8 minimizes side reactions.

  • Secondary condensation : Temperatures >40°C reduce yield due to triazine ring hydrolysis.

Purification and Formulation

Post-synthesis steps include:

  • Salting-out : KCl precipitates the dye (85–90% yield).

  • Membrane filtration : Microfiltration (50–100 μm), ultrafiltration (20–40 μm), and nanofiltration (<2 μm) remove salts and byproducts.

  • Drying : Spray-drying produces a powder with 25% solid content.

Comparative Analysis of Patent Methods

ParameterCN106009769ACN110041729BCN102898868A
Diazotization Temp10–15°C0–30°C0–5°C
Coupling pH7–86.0–7.07.5–8.0
Fixation Rate90%85%90%
Key AmineDiglycolamineEthylenediamineVinyl sulfone sulfate

The CN106009769A method achieves higher fixation rates due to optimized amine selection and stricter pH control.

Challenges and Solutions

  • Byproduct formation : Hydrolysis of cyanuric chloride at pH >7 is mitigated by ice-water baths.

  • Low solubility : Nanofiltration concentrates the dye to 25% solids, improving handling.

  • Inconsistent diazotization : Excess sulfamic acid ensures complete nitrous acid removal .

Chemical Reactions Analysis

Types of Reactions: Reactive Orange 94 undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The reactive groups in the dye can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.

    Substitution: Alkaline conditions are typically used for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Oxidation of the azo group can lead to the formation of nitroso and nitro compounds.

    Reduction: Reduction of the azo group results in the formation of aromatic amines.

    Substitution: Nucleophilic substitution reactions can result in the formation of various substituted derivatives of the dye.

Scientific Research Applications

Chemical Properties and Structure

Reactive Orange 94 is a reactive azo dye characterized by its ability to form covalent bonds with hydroxyl or amino groups present in cellulose fibers. This property enhances the dye's stability against washing and light exposure. The chemical structure includes a vinyl sulfone group, which contributes to its reactivity and effectiveness in dyeing processes.

Textile Dyeing Applications

This compound is primarily employed in the textile industry due to its excellent dyeing properties. It is particularly effective for dyeing cotton and other cellulose fibers. The dye offers several advantages:

  • High Color Yield : this compound provides vibrant colors with a high yield, reducing the amount of dye required for effective coloring.
  • Fastness Properties : The dye exhibits excellent fastness to light, washing, and perspiration, making it suitable for garments that require durability.
  • Versatility : It can be used in various dyeing processes, including batch dyeing, continuous dyeing, and printing applications.

Case Study: Dyeing Efficiency

A study demonstrated that this compound achieved over 90% exhaustion on cotton fabrics under optimized conditions (temperature, pH, and time), indicating its efficiency in textile applications .

Environmental Impact and Wastewater Treatment

The use of this compound raises concerns regarding environmental pollution, particularly in wastewater from textile manufacturing. Research has focused on developing methods for decolorization and degradation of this dye in wastewater.

Biodegradation Studies

Recent studies have explored the biodegradation potential of this compound using microbial consortia. For instance:

  • Activated Sludge Process : An activated sludge system was able to decolorize this compound effectively. The study indicated that after several cycles of treatment, the sludge retained significant decolorization capacity .
  • Enzymatic Degradation : Enzymes such as laccase have been tested for their ability to degrade this compound. Results showed that certain bacterial strains could achieve up to 98% decolorization within 24 hours when supplemented with yeast extract as a carbon source .

Electrochemical Degradation

Electrochemical methods have also been investigated for the treatment of this compound in wastewater:

  • Electrochemical Oxidation : Studies demonstrated that using coconut trunk charcoal composite electrodes resulted in significant degradation of this compound under controlled electrolysis conditions. The efficiency of degradation improved with extended electrolysis time .

Research on Decolorization Techniques

Various techniques have been researched to enhance the decolorization of this compound:

MethodEfficiency (%)Remarks
Activated SludgeUp to 98%Effective over multiple cycles
Enzymatic TreatmentUp to 98%High efficiency with specific strains
Electrochemical OxidationUp to 96%Dependent on electrode material and time
OzonationUp to 90%Combined with anaerobic treatment for best results

Mechanism of Action

The mechanism of action of Reactive Orange 94 involves the formation of covalent bonds between the dye and the substrate. The reactive groups in the dye, such as the chlorotriazine or vinylsulfone groups, react with nucleophilic groups in the substrate, such as hydroxyl or amino groups, to form strong covalent bonds. This results in the dye being firmly attached to the substrate, providing excellent wash and light fastness properties.

Molecular Targets and Pathways: The primary molecular targets of this compound are the hydroxyl and amino groups in the substrate. The dye reacts with these groups through nucleophilic substitution or addition reactions, forming covalent bonds that anchor the dye to the substrate.

Comparison with Similar Compounds

Critical Analysis of Discrepancies and Limitations

  • CAS Number Conflict : lists Reactive Orange 95’s CAS number as 95107028-82-0, which conflicts with (107028-82-0). This likely reflects a typographical error, as the latter aligns with standard CAS formats .
  • Data Gaps : Reactive Orange 122 and Reactive Orange 4 lack molecular weight and structural clarity, limiting direct comparisons. Acid Orange 3’s adsorption efficiency (80.7%) is well-documented, but its industrial scalability remains unaddressed .

Q & A

Q. What are the standard analytical methods for characterizing Reactive Orange 94’s purity and structural integrity?

To ensure accurate characterization, researchers should employ a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) with UV-Vis detection can quantify purity by identifying unreacted intermediates . Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are critical for verifying structural integrity, particularly for azo bond confirmation and substituent analysis . Cross-referencing results with established spectral databases (e.g., SDBS or PubChem) enhances reliability.

Q. How should researchers design experiments to ensure reproducibility in synthesizing this compound?

Reproducibility requires meticulous documentation of reaction conditions (e.g., pH, temperature, molar ratios) and purification steps. Detailed protocols should include solvent selection, catalyst use, and post-synthesis treatments (e.g., dialysis or recrystallization). Peer validation through independent replication and sharing of raw spectral data (e.g., NMR peaks, FTIR bands) is essential. Adherence to guidelines for experimental reporting, such as those in the Beilstein Journal of Organic Chemistry, ensures transparency .

Q. What strategies are recommended for conducting a comprehensive literature review on this compound’s synthesis pathways?

Start with keyword combinations (e.g., “this compound synthesis,” “azo dye coupling mechanism”) in interdisciplinary databases like Web of Science and SciFinder. Filter results by publication type (e.g., peer-reviewed journals, patents) and relevance to synthetic chemistry. Use citation tracking to identify foundational studies and recent advancements. Inclusion criteria should prioritize methodological rigor, while exclusion criteria may omit non-peer-reviewed or non-English sources lacking verifiable data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation efficiencies of this compound under varying environmental conditions?

Systematic meta-analyses should compare experimental parameters (e.g., light intensity, catalyst type, pH). Statistical tools like ANOVA or regression models can isolate variables affecting degradation rates. Controlled lab experiments replicating conflicting conditions (e.g., UV vs. visible light) with standardized measurement protocols (e.g., TOC analysis for mineralization) help identify outliers. Transparent reporting of uncertainties (e.g., error margins in spectrophotometric measurements) is critical .

Q. What methodologies are employed to assess the reactive intermediates formed during the photocatalytic degradation of this compound?

Liquid chromatography-mass spectrometry (LC-MS) identifies transient intermediates by mass-to-charge ratios, while electron paramagnetic resonance (EPR) spectroscopy detects radical species (e.g., hydroxyl radicals). Time-resolved experiments with quenchers (e.g., isopropanol for •OH scavenging) clarify degradation pathways. Computational modeling (e.g., density functional theory) predicts intermediate stability and reaction kinetics, validated against experimental data .

Q. What computational approaches are used to predict the environmental fate and toxicity of this compound degradation byproducts?

Quantitative structure-activity relationship (QSAR) models correlate molecular descriptors (e.g., logP, electrophilicity index) with ecotoxicity endpoints (e.g., Daphnia magna LC50). Molecular docking simulations assess byproduct binding affinity to biological targets (e.g., enzymes). Environmental fate modeling (e.g., EPI Suite) estimates biodegradation half-lives and bioaccumulation potential. Cross-validation with experimental toxicity assays (e.g., Microtox) ensures predictive accuracy .

Methodological Considerations

  • Data Contradiction Analysis : Apply triangulation by combining experimental, computational, and literature-derived data. Use sensitivity analysis to evaluate the robustness of conclusions .
  • Ethical and Reporting Standards : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for research question formulation . Document ethical approvals for hazardous waste disposal in degradation studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.